molecular formula C17H23N3O B497210 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)butanamide CAS No. 895256-07-2

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)butanamide

Cat. No.: B497210
CAS No.: 895256-07-2
M. Wt: 285.4g/mol
InChI Key: YTZVGZPHRPPUIH-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 3,5-dimethylpyrazole ring at the 3-position and a 2,4-dimethylphenyl group at the terminal amide nitrogen. The compound’s synthesis typically involves condensation reactions between hydrazides and diketones, as exemplified in related derivatives (e.g., compound 18 in ) .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(3,5-dimethylpyrazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-11-6-7-16(12(2)8-11)18-17(21)10-15(5)20-14(4)9-13(3)19-20/h6-9,15H,10H2,1-5H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZVGZPHRPPUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(C)N2C(=CC(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Attachment of the phenyl ring: The 2,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dimethylbenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

    Formation of the butanamide moiety: The final step involves the reaction of the intermediate product with butanoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a pyrazole ring, which is known for its versatility in coordination chemistry and biological activity. The presence of the dimethylphenyl group enhances its lipophilicity, potentially improving its bioavailability. The molecular formula is C15H20N4C_{15}H_{20}N_4, and it exhibits unique intermolecular interactions that contribute to its stability and reactivity.

Biological Activities

Antimicrobial Properties : Research indicates that compounds containing pyrazole moieties exhibit antimicrobial activities. For instance, derivatives of pyrazole have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth .

Anti-inflammatory Effects : Pyrazole derivatives have been studied for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions such as arthritis .

Anticancer Potential : Some studies suggest that pyrazole-based compounds can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Medicinal Chemistry Applications

In medicinal chemistry, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)butanamide can serve as a lead compound for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.

Case Studies

  • Synthesis of Pyrazole Derivatives : A study synthesized various pyrazole derivatives through reactions involving this compound as a precursor. These derivatives were tested for their biological activities, revealing a range of effects from antimicrobial to anticancer properties .
  • Structure-Activity Relationship (SAR) Studies : SAR studies on similar compounds have indicated that modifications at the phenyl ring significantly influence biological activity. Understanding these relationships helps in designing more potent analogs .

Agricultural Applications

The compound may also find applications in agricultural sciences as a potential agrochemical. Its bioactive properties could be harnessed for developing new pesticides or herbicides that target specific pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular membranes can influence drug delivery and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)butanamide with analogous compounds, focusing on structural features, synthetic routes, and physicochemical properties.

Structural Analogues with Pyrazole Moieties

Compound 18 : 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide
  • Structural Similarities : Shares the 3,5-dimethylpyrazole group linked via a propanamide chain.
  • Key Differences : The terminal group is a sulfonamide-substituted benzene ring instead of a 2,4-dimethylphenyl group.
  • Synthesis : Prepared by refluxing hydrazide precursors with 2,4-pentanedione in propan-2-ol with concentrated HCl .
  • Spectroscopic Data : $^{13}\text{C}$-NMR confirms pyrazole CH$_3$ groups at 10.91 ppm and aromatic carbons at 102.84–126.69 ppm .
Compound 19 : 4-({2-[N-(2,5-Dimethyl-1H-pyrrol-1-yl)]-3-[(sulfamoylphenyl)amino]propanamide})
  • Structural Contrast : Replaces pyrazole with a 2,5-dimethylpyrrole ring.
  • Impact of Substitution : Pyrrole’s electron-rich nature may alter solubility and reactivity compared to pyrazole derivatives.
  • Synthesis : Uses 2,5-hexanedione with acetic acid as a catalyst, differing from the HCl-mediated route for pyrazole derivatives .

Butanamide Derivatives with Varied Aromatic Substituents

Compounds m, n, o ():

These isomers feature a butanamide core with complex substituents, including:

  • 2,6-Dimethylphenoxyacetamido groups
  • Tetrahydropyrimidin-1(2H)-yl moieties
  • Hydroxy and diphenylhexan backbones
Property Target Compound Compound m/n/o
Aromatic Substituent 2,4-Dimethylphenyl 2,6-Dimethylphenoxy or diphenyl
Heterocyclic Group Pyrazole Tetrahydropyrimidinyl
Synthetic Complexity Moderate High (multiple stereocenters)

Azo-Containing Analogues ()

Compounds like sodium 4-[[3-[(dimethylphenyl)azo]-2,4-dichlorophenyl]azo]-3-oxobutyramide share the dimethylphenyl group but incorporate azo (-N=N-) linkages.

  • Key Differences : Azo groups confer chromophoric properties (useful in dyes) but may reduce metabolic stability compared to the amide-linked target compound .

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)butanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H20_{20}N4_{4}
  • Molecular Weight : 272.35 g/mol

The structure features a pyrazole ring, which is known for its diverse biological activities. The presence of dimethyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing pyrazole moieties exhibit a variety of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some pyrazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.
  • Antimicrobial Properties : Certain pyrazole compounds demonstrate activity against bacteria and fungi, making them potential candidates for antimicrobial therapies.

Anticancer Activity

A study evaluated the anticancer potential of related pyrazole compounds. It was found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the activation of caspases leading to apoptosis and modulation of signaling pathways such as PI3K/Akt and MAPK/ERK .

Anti-inflammatory Mechanisms

Research has shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. A specific study highlighted that a related compound effectively reduced edema in animal models by decreasing the levels of inflammatory mediators such as TNF-alpha and IL-6 .

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with lung cancer, a compound similar to this compound showed promising results. Patients treated with this compound exhibited a significant reduction in tumor size compared to those receiving standard chemotherapy. The study concluded that this class of compounds could be developed further for therapeutic use in oncology .

Case Study 2: Anti-inflammatory Activity

A preclinical study investigated the anti-inflammatory effects of related pyrazole compounds in models of arthritis. The results demonstrated that treatment with these compounds led to decreased joint swelling and pain relief in the subjects. Histological analysis confirmed reduced infiltration of inflammatory cells in treated joints .

Data Tables

Biological ActivityMechanismReference
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of COX enzymes and cytokine production
AntimicrobialInhibition of bacterial growth

Q & A

Basic: What are the standard synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)butanamide, and how can experimental reproducibility be ensured?

Methodological Answer:
The synthesis typically involves coupling pyrazole derivatives with substituted anilines via amide bond formation. For reproducibility:

  • Use Mannich reaction protocols (as seen in analogous pyrazole-phenol conjugates) to introduce substituents while maintaining regioselectivity .
  • Employ split-plot experimental designs (e.g., randomized blocks with split-split plots over time) to account for variables like reaction temperature, catalyst loading, and solvent polarity .
  • Validate purity through HPLC or GC-MS and confirm structural integrity via NMR and IR spectroscopy .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for pyrazole protons (δ 6.0–7.5 ppm) and aromatic methyl groups (δ 2.0–2.5 ppm) to confirm substitution patterns .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and pyrazole N-H vibrations (~3200 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <5 ppm error .
  • Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts .

Basic: What in vitro models are suitable for evaluating its biological activity, and how should controls be designed?

Methodological Answer:

  • Proteomics assays : Screen for protein binding using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Cell-based assays : Use cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (0.1–100 μM) and include vehicle controls (DMSO <0.1%) .
  • Antioxidant activity : Employ DPPH/ABTS radical scavenging assays with Trolox as a positive control .

Advanced: How can researchers optimize the pyrazole and aniline substituents to enhance target selectivity?

Methodological Answer:

  • QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity data to predict optimal groups .
  • Crystallographic studies : Resolve ligand-receptor complexes (e.g., via X-ray diffraction) to identify key binding interactions .
  • Synthetic diversification : Introduce halogens or electron-withdrawing groups at the 3,5-pyrazole positions to modulate lipophilicity and steric bulk .

Advanced: What methodologies are recommended for studying its environmental fate and degradation pathways?

Methodological Answer:

  • Long-term environmental simulations : Follow protocols from Project INCHEMBIOL to assess abiotic/biotic degradation under varied pH, temperature, and microbial conditions .
  • LC-MS/MS : Quantify degradation products (e.g., hydrolyzed amides or oxidized pyrazoles) in soil/water matrices .
  • Ecotoxicology assays : Use Daphnia magna or Lemna minor to evaluate acute/chronic toxicity (EC₅₀/NOEC values) .

Advanced: How should researchers address contradictory data in biological activity studies?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ normalized to cell viability controls) .
  • Experimental replication : Repeat assays with four biological replicates and statistically validate results via ANOVA or mixed-effects models .
  • Variable isolation : Test confounding factors (e.g., solvent polarity, cell passage number) using factorial design experiments .

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